5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 4-hydrazinyl and a 4-fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with formamide or other suitable reagents.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 4-fluorophenyl and a halogenated thieno[2,3-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Cyclin-dependent kinases (CDKs) are a primary target, where the compound inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The inhibition of CDKs disrupts the cell cycle progression, particularly at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylthieno[2,3-d]pyrimidine: Lacks the 4-fluorophenyl group but shares the thieno[2,3-d]pyrimidine core and hydrazinyl substituent.
5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine: Similar structure with a chlorine atom instead of fluorine.
5-(4-Methylphenyl)-4-hydrazinylthieno[2,3-d]pyrimidine: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine enhances its biological activity and specificity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Properties
IUPAC Name |
[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUCRKAZFZIXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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